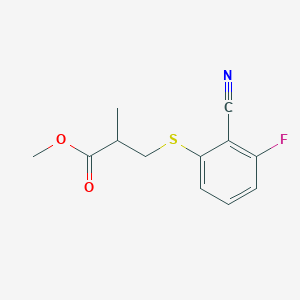
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate is an organic compound with a complex structure that includes a cyano group, a fluorophenyl group, and a thioester linkage
Méthodes De Préparation
The synthesis of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate typically involves the reaction of 2-cyano-3-fluorophenyl thiol with methyl 2-bromo-2-methylpropanoate under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.
Analyse Des Réactions Chimiques
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate undergoes various types of chemical reactions, including:
Oxidation: The thioester group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate involves its interaction with molecular targets through its functional groups. The cyano group can participate in hydrogen bonding and dipole interactions, while the thioester linkage can undergo hydrolysis under physiological conditions. These interactions can affect various molecular pathways, making the compound useful in studying biochemical processes.
Comparaison Avec Des Composés Similaires
Methyl 3-((2-cyano-3-fluorophenyl)thio)-2-methylpropanoate can be compared with similar compounds such as:
Methyl 2-((2-cyano-3-fluorophenyl)thio)acetate: Similar structure but with different substitution patterns, affecting its reactivity and applications.
2-Cyano-3-fluorophenyl sulfurofluoridate: Contains a sulfonyl group instead of a thioester, leading to different chemical properties and uses.
Propriétés
Formule moléculaire |
C12H12FNO2S |
|---|---|
Poids moléculaire |
253.29 g/mol |
Nom IUPAC |
methyl 3-(2-cyano-3-fluorophenyl)sulfanyl-2-methylpropanoate |
InChI |
InChI=1S/C12H12FNO2S/c1-8(12(15)16-2)7-17-11-5-3-4-10(13)9(11)6-14/h3-5,8H,7H2,1-2H3 |
Clé InChI |
MBCIWVALTIULQJ-UHFFFAOYSA-N |
SMILES canonique |
CC(CSC1=CC=CC(=C1C#N)F)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















